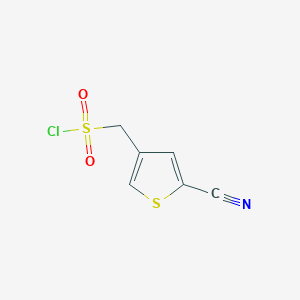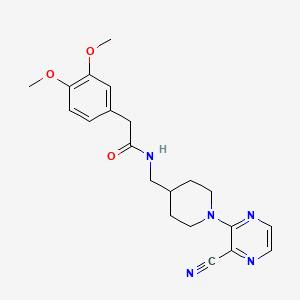
(5-Cyanothiophen-3-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Cyanothiophen-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2044712-91-4 . It has a molecular weight of 221.69 and its IUPAC name is (5-cyanothiophen-3-yl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “(5-Cyanothiophen-3-yl)methanesulfonyl chloride” is 1S/C6H4ClNO2S2/c7-12(9,10)4-5-1-6(2-8)11-3-5/h1,3H,4H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(5-Cyanothiophen-3-yl)methanesulfonyl chloride” has a molecular weight of 221.69 .Applications De Recherche Scientifique
Sodium Insertion into Vanadium Pentoxide
Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3, demonstrating its utility in the study of electrochemical properties of vanadium pentoxide (V2O5) films. This research highlights the reversible intercalation of sodium into V2O5 films, showcasing the potential of MSC in high-performance cathode materials for sodium-ion batteries (Su, Winnick, & Kohl, 2001).
Synthesis of Pyrrolidines
The reaction of lithiated (phenylsulfonyl)methane with enantiomerically pure N-diphenylphosphinylaziridines, followed by further lithiation and reaction with acid chlorides, highlights a method for synthesizing 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines. This work illustrates the versatility of methanesulfonyl-based reagents in complex organic synthesis, providing high yields and excellent stereoselectivities (Craig, Jones, & Rowlands, 2000).
Molecular Structure Studies
The molecular structure of methane sulfonyl chloride has been elucidated through electron diffraction studies, offering insights into its geometry and potential reactivity. This foundational knowledge supports its application in diverse chemical reactions (Hargittai & Hargittai, 1973).
Protein Amino Acid Analysis
An innovative analytical procedure using methanesulfonic acid for the hydrolysis of proteins and peptides for amino acid analysis demonstrates the chemical's utility in biochemistry. This method facilitates the precise determination of amino acid composition, including sensitive amino acids like tryptophan and half-cystine (Simpson, Neuberger, & Liu, 1976).
Electrochemical Behaviors in High-Voltage Batteries
(Trimethylsilyl)methanesulfonate, with functional moieties similar to methanesulfonyl chloride, enhances the electrochemical performance of 5V-class layered over-lithiated oxides in batteries. This application underscores the role of sulfonyl and related compounds in improving interfacial stability and overall battery performance (Lim, Cho, Kim, & Yim, 2016).
Transition-State Structures for Solvolysis
Study of the solvolysis of methanesulfonyl chloride in water and methanol via theoretical methods has provided valuable insights into its reaction mechanisms. This research helps to understand the solvolysis process better, contributing to the development of new synthetic methodologies (Yang, Kang, Koo, & Lee, 1997).
Propriétés
IUPAC Name |
(5-cyanothiophen-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2S2/c7-12(9,10)4-5-1-6(2-8)11-3-5/h1,3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSYZGWYRRSBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CS(=O)(=O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyanothiophen-3-yl)methanesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2569768.png)



![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2569772.png)
![4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2569774.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2569775.png)





![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2569788.png)